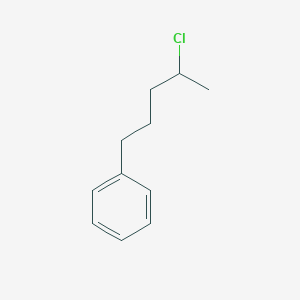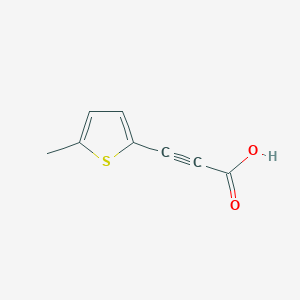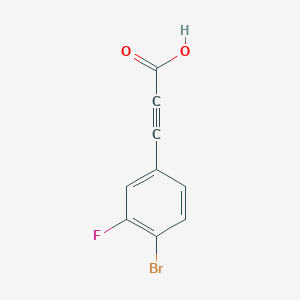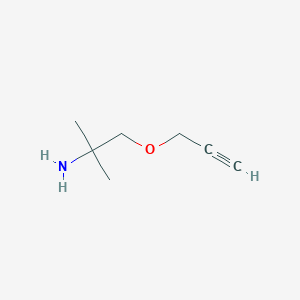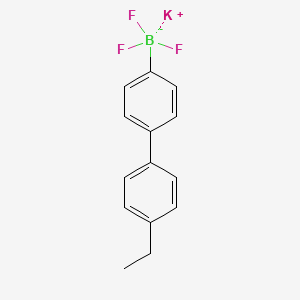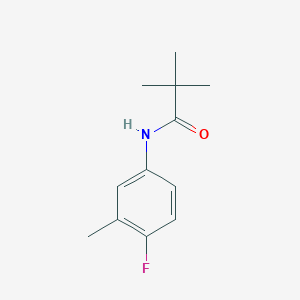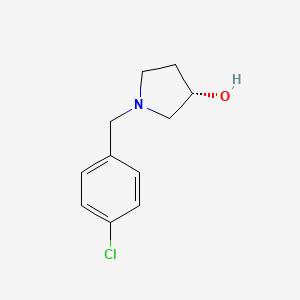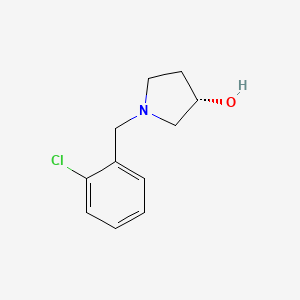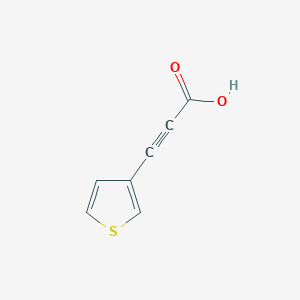
3-(Thiophen-3-yl)prop-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Thiophen-3-yl)prop-2-ynoic acid is a thiophene derivative characterized by a sulfur-containing heterocyclic ring attached to a prop-2-ynoic acid moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiophene-3-carboxaldehyde as the starting material.
Reaction Steps: The aldehyde group is first converted to an acyl chloride using thionyl chloride (SOCl2). This is followed by a Sonogashira cross-coupling reaction with prop-2-ynyl bromide in the presence of a palladium catalyst (Pd(PPh3)4) and copper(I) iodide (CuI).
Purification: The final product is purified using recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: The industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Catalyst Optimization: Optimization of catalysts and reaction conditions to improve efficiency and reduce by-products.
Types of Reactions:
Oxidation: Oxidation of the thiophene ring can lead to the formation of thiophene-3-carboxylic acid.
Reduction: Reduction of the prop-2-ynoic acid moiety can yield 3-(thiophen-3-yl)prop-2-yn-1-ol.
Substitution: Substitution reactions at the thiophene ring can introduce various functional groups, enhancing the compound's reactivity and utility.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various electrophiles and nucleophiles under different conditions.
Major Products Formed:
Oxidation: Thiophene-3-carboxylic acid.
Reduction: 3-(thiophen-3-yl)prop-2-yn-1-ol.
Substitution: Various substituted thiophenes depending on the reagents used.
Applications De Recherche Scientifique
3-(Thiophen-3-yl)prop-2-ynoic acid has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: Its unique electronic properties make it useful in the design of organic semiconductors and photovoltaic materials.
Organic Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism by which 3-(Thiophen-3-yl)prop-2-ynoic acid exerts its effects depends on its specific application:
Anti-inflammatory: It may inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.
Anticancer: It may interfere with cellular pathways involved in cancer cell proliferation and apoptosis.
Molecular Targets and Pathways:
COX Enzymes: Inhibition of COX-1 and COX-2 enzymes.
Apoptosis Pathways: Activation of caspase enzymes leading to programmed cell death.
Comparaison Avec Des Composés Similaires
3-(Thiophen-3-yl)prop-2-ynoic acid is compared with other thiophene derivatives, such as thiophene-3-carboxylic acid and 3-(thiophen-3-yl)propionic acid:
Thiophene-3-carboxylic Acid: Lacks the alkyne group, resulting in different reactivity and applications.
3-(Thiophen-3-yl)propionic Acid: Contains a longer alkyl chain, affecting its physical and chemical properties.
Uniqueness:
The presence of the alkyne group in this compound provides unique reactivity and potential for further functionalization.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis and a promising candidate for the development of new pharmaceuticals and materials.
Propriétés
IUPAC Name |
3-thiophen-3-ylprop-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O2S/c8-7(9)2-1-6-3-4-10-5-6/h3-5H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMPQGQEVOSOBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C#CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(5-Bromo-2-fluorophenyl)methyl]-4-iodo-1H-pyrazole](/img/structure/B7893626.png)
![Cyclopropyl-[1-(3-methoxypropyl)-1H-indol-5-ylmethyl]-amine](/img/structure/B7893642.png)
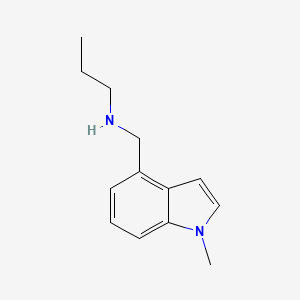
amine](/img/structure/B7893654.png)
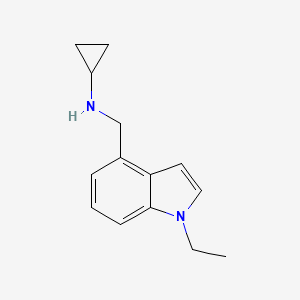
![N-[(1-methyl-1H-indol-4-yl)methyl]cyclopropanamine](/img/structure/B7893659.png)
